
Thermochemical Data for 2-Chlorofuran: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Chlorofuran

Cat. No.: B3031412 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data

for 2-chlorofuran. Due to a lack of experimentally determined thermochemical values in

publicly accessible literature, this guide details a state-of-the-art computational methodology for

the accurate prediction of these properties. Additionally, standard experimental protocols for the

determination of the enthalpy of formation are described to provide a complete picture for

researchers.

Quantitative Thermochemical Data
At present, specific experimental thermochemical data for 2-chlorofuran, such as the standard

enthalpy of formation, standard entropy, and heat capacity, are not readily available in the

public domain. Data for many furan derivatives are sparse, and the NIST/TRC Web Thermo

Tables, a potential source for such information, require a subscription to access. For context

and comparison, the available experimental data for the parent compound, furan, are provided

below.

Table 1: Summary of Thermochemical Data for 2-Chlorofuran
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Thermochemical
Property

Symbol Value (kJ/mol) Method

Standard Molar

Enthalpy of Formation

(gas, 298.15 K)

ΔfH°(g) Not Available -

Standard Molar

Entropy (gas, 298.15

K)

S°(g) Not Available -

Molar Heat Capacity

at Constant Pressure

(gas, 298.15 K)

Cp(g) Not Available -

Standard Gibbs Free

Energy of Formation

(gas, 298.15 K)

ΔfG°(g) Not Available -

Table 2: Experimental Thermochemical Data for Furan (for comparison)

Thermochemic
al Property

Symbol Value Units Reference

Standard Molar

Enthalpy of

Formation (gas,

298.15 K)

ΔfH°(g) -34.7 ± 0.8 kJ/mol NIST WebBook

Standard Molar

Entropy (gas,

298.15 K)

S°(g) 265.43 J/mol·K NIST WebBook

Molar Heat

Capacity at

Constant

Pressure (gas,

298.15 K)

Cp(g) 65.4 ± 1.5 J/mol·K
NIST

WebBook[1]
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Methodologies for Determination of
Thermochemical Properties
Given the absence of experimental data for 2-chlorofuran, this section details a robust

computational approach for the accurate prediction of its thermochemical properties, alongside

a standard experimental protocol for determining the enthalpy of formation.

Computational Protocol: High-Level Ab Initio
Calculations
A recent study by Ryzhova and Druzhinina (2024) on the thermochemistry of 43 furan

derivatives provides a high-level computational methodology that can be applied to 2-
chlorofuran for accurate results.[2] The core of this approach is the use of the domain-based

local pair natural orbital similarity transformed coupled-cluster singles and doubles with

perturbative triples (DLPNO-CCSD(T)) method with a complete basis set (CBS) extrapolation.

Workflow for Computational Determination of Enthalpy of Formation:

Conformational Analysis: For molecules with rotational freedom, a conformational search is

performed to identify the most stable conformers.

Geometry Optimization and Vibrational Frequencies: The geometries of the conformers are

optimized, and harmonic vibrational frequencies are calculated. The B3LYP-D3(BJ)/def2-

TZVPP level of theory is a suitable choice for this step.

Single-Point Energy Calculations: High-level single-point energy calculations are performed

for the optimized geometries using the DLPNO-CCSD(T) method with a series of correlation-

consistent basis sets (e.g., cc-pVTZ, cc-pVQZ) to allow for extrapolation to the CBS limit.

Isodesmic Reactions: To improve the accuracy of the calculated enthalpy of formation,

isodesmic or homodesmotic reactions are employed. These are hypothetical reactions where

the number and types of bonds on both the reactant and product sides are conserved,

leading to significant cancellation of errors in the quantum chemical calculations. The

selection of appropriate, well-characterized reference molecules is crucial for this step.
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Calculation of Reaction Enthalpy: The enthalpy of the isodesmic reaction at 0 K is calculated

from the electronic energies of the participants.

Thermal Corrections: Thermal corrections to the enthalpy at 298.15 K are calculated using

the previously obtained vibrational frequencies.

Enthalpy of Formation Calculation: The standard enthalpy of formation of the target molecule

(2-chlorofuran) is then derived from the calculated enthalpy of the isodesmic reaction and

the known experimental enthalpies of formation of the reference molecules.

Quantum Chemical Calculations

Isodesmic Reaction Approach

Geometry Optimization
(e.g., B3LYP-D3(BJ)/def2-TZVPP)

Vibrational Frequencies

Single-Point Energies
(DLPNO-CCSD(T)/CBS)

Calculate Reaction Enthalpy (ΔrH°)

Design Isodesmic Reaction

Reference Molecules
(Known ΔfH°) Calculated Enthalpy of Formation (ΔfH°)

Click to download full resolution via product page

Computational workflow for determining the enthalpy of formation.

Experimental Protocol: Bomb Calorimetry
The standard experimental method for determining the enthalpy of formation of a combustible

compound like 2-chlorofuran involves measuring its enthalpy of combustion using a bomb
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calorimeter.

Experimental Workflow for Determining Enthalpy of Combustion:

Sample Preparation: A precisely weighed sample of pure 2-chlorofuran is placed in a

crucible inside a high-pressure vessel known as a "bomb."

Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30

atm).

Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an

insulated container (the calorimeter). The initial temperature of the water is accurately

measured.

Ignition: The sample is ignited electrically. The combustion reaction releases heat, which is

transferred to the bomb and the surrounding water, causing the temperature to rise.

Temperature Monitoring: The temperature of the water is monitored until it reaches a

maximum and then begins to cool.

Data Analysis: The heat capacity of the calorimeter system (determined from the combustion

of a standard substance like benzoic acid) and the measured temperature change are used

to calculate the heat of combustion.

Derivation of Enthalpy of Formation: The standard enthalpy of formation of 2-chlorofuran
can then be calculated from its standard enthalpy of combustion using Hess's Law, along

with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and

HCl).
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Weighed Sample in Bomb

Pressurize with O₂

Submerge in Calorimeter

Measure Initial Temperature (T₁)

Ignite Sample

Measure Final Temperature (T₂)

Calculate Heat of Combustion (ΔcH°)

Calculate Enthalpy of Formation (ΔfH°)
using Hess's Law
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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